

Spectroscopic Profile of Butyl Crotonate: A Technical Guide

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An in-depth analysis of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data of **Butyl Crotonate**, presenting key structural insights for researchers and professionals in the field of drug development and chemical sciences.

This technical guide provides a comprehensive overview of the spectroscopic data for n-butyl crotonate (butyl (E)-but-2-enoate), a widely used flavoring agent and chemical intermediate. The following sections detail the methodologies for data acquisition and present a thorough analysis of the ¹H NMR, ¹³C NMR, IR, and MS spectra, crucial for the structural elucidation and quality control of this compound.

Spectroscopic Data Summary

The quantitative spectroscopic data for n-**butyl crotonate** is summarized in the tables below, offering a clear and concise reference for spectral assignments.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum of **butyl crotonate**, recorded in deuterated chloroform (CDCl₃) on a 90 MHz instrument, exhibits characteristic signals corresponding to the various proton environments within the molecule.



Chemical Shift (δ)	Multiplicity	Coupling Constant (J) Hz	Assignment
6.959	dt	J(H,H)=15.6, J(H,H)=6.8	=CH-C=O
5.849	dt	J(H,H)=15.6, J(H,H)=1.7	=CH-CH₃
4.120	t	-O-CH ₂ -	
1.875	dd	J(H,H)=6.8, J(H,H)=1.7	=CH-CH₃
1.62	m	-CH ₂ -	_
1.40	m	-CH ₂ -	-
0.94	t	-СН3	_

Data sourced from ChemicalBook.[1]

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectrum provides information on the carbon framework of the molecule.

Chemical Shift (δ) ppm	Assignment
166.5	C=O (Ester)
144.5	=CH-C=O
122.4	=CH-CH₃
64.1	-O-CH ₂ -
30.7	-CH₂-
19.2	-CH₂-
18.0	=CH-CH₃
13.7	-CH₃



Infrared (IR) Spectroscopy

The IR spectrum of **butyl crotonate** reveals the presence of key functional groups through their characteristic vibrational frequencies.

Wavenumber (cm ⁻¹)	Assignment
~2960	C-H stretch (alkane)
~1725	C=O stretch (α,β-unsaturated ester)
~1655	C=C stretch (alkene)
~1270	C-O stretch (ester)
~970	=C-H bend (trans alkene)

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) of **butyl crotonate** results in a characteristic fragmentation pattern that aids in its identification. The mass spectrum was obtained with a source temperature of 250 °C and an ionization energy of 75 eV.[1]

m/z	Relative Intensity (%)	Putative Fragment
142	[M] ⁺ (Molecular Ion)	
87	57.7	[CH₃CH=CHCOOCH₂]+
69	100.0	[CH₃CH=CHC=O]+
56	18.1	[C ₄ H ₈] ⁺
41	36.3	[C₃H₅] ⁺
29	9.4	[C₂H₅]+

Data sourced from ChemicalBook.[1]

Experimental Protocols



The following sections outline the generalized experimental procedures for acquiring the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: A small amount of liquid **butyl crotonate** is dissolved in a deuterated solvent, typically deuterated chloroform (CDCl₃), within a 5 mm NMR tube. The concentration is adjusted to obtain a good signal-to-noise ratio.

Data Acquisition: The NMR spectra are acquired on a spectrometer operating at a specific frequency for protons (e.g., 300 or 400 MHz). For ¹H NMR, standard pulse sequences are used. For ¹³C NMR, proton-decoupled spectra are typically acquired to simplify the spectrum to single lines for each unique carbon atom.

Infrared (IR) Spectroscopy

Sample Preparation: For a liquid sample like **butyl crotonate**, the simplest method is to place a drop of the neat liquid between two salt plates (e.g., NaCl or KBr) to form a thin film.

Data Acquisition: The spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer. A background spectrum of the clean salt plates is first recorded and then automatically subtracted from the sample spectrum to provide the spectrum of the compound.

Mass Spectrometry (MS)

Sample Introduction and Ionization: **Butyl crotonate**, being a volatile liquid, is typically introduced into the mass spectrometer via a gas chromatograph (GC-MS) or a direct injection port. In the ion source, the molecules are bombarded with a beam of high-energy electrons (typically 70 eV), causing ionization and fragmentation.

Mass Analysis and Detection: The resulting positively charged ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer. A detector then records the abundance of each ion, generating the mass spectrum.

Data Interpretation Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis of **butyl crotonate**.



Caption: Spectroscopic data acquisition and interpretation workflow.

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References

- 1. BUTYL CROTONATE(7299-91-4) 13C NMR [m.chemicalbook.com]
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